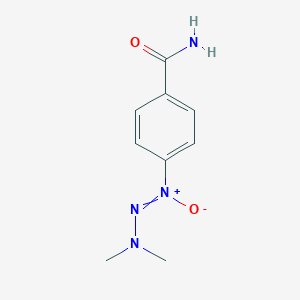
(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is an organic compound with the molecular formula C9H12N4O2 This compound is characterized by the presence of a benzamide group substituted with a 3,3-dimethyl-1-oxido-1-triazenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) typically involves the reaction of benzamide with 3,3-dimethyl-1-oxido-1-triazene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzamide derivatives with different substituents on the benzene ring.
- Triazenyl compounds with varying alkyl or aryl groups.
Uniqueness: Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is unique due to its specific combination of a benzamide group and a 3,3-dimethyl-1-oxido-1-triazenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
142059-34-5 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium |
InChI |
InChI=1S/C9H12N4O2/c1-12(2)11-13(15)8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
Clave InChI |
YWIHFBZHXREQAB-UHFFFAOYSA-N |
SMILES |
CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-] |
SMILES canónico |
CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-] |
Sinónimos |
1-(4-carbamoylphenyl)-3,3-dimethyltriazene-1-oxide CPDiMTO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















